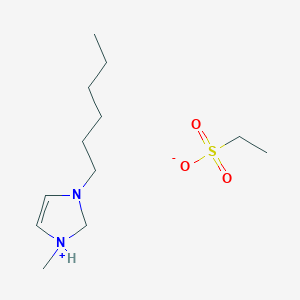
(E)-(2-(hydroxymethyl)phenyl)dimethyl(1-octenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Dimethyl(1-octenyl)silyl]benzyl alcohol is a chemical compound with the molecular formula C17H30OSi. It is a silyl ether derivative of benzyl alcohol, where the silyl group is dimethyl(1-octenyl)silyl. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dimethyl(1-octenyl)silyl]benzyl alcohol typically involves the reaction of benzyl alcohol with dimethyl(1-octenyl)silyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
Benzyl alcohol+Dimethyl(1-octenyl)silyl chloride→2-[Dimethyl(1-octenyl)silyl]benzyl alcohol+HCl
Industrial Production Methods
In industrial settings, the production of 2-[Dimethyl(1-octenyl)silyl]benzyl alcohol may involve large-scale batch or continuous processes. The reaction is typically carried out in reactors equipped with temperature control and efficient mixing to ensure uniform reaction conditions. The product is then purified using techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
2-[Dimethyl(1-octenyl)silyl]benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzophenone.
Reduction: Formation of toluene or ethylbenzene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
科学研究应用
2-[Dimethyl(1-octenyl)silyl]benzyl alcohol has several applications in scientific research, including:
Chemistry: Used as a protecting group for alcohols in organic synthesis. The silyl group can be easily removed under mild conditions, making it useful for multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Used in the development of drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-[Dimethyl(1-octenyl)silyl]benzyl alcohol involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect sensitive functional groups during chemical reactions. The molecular pathways involved include nucleophilic substitution and elimination reactions.
相似化合物的比较
Similar Compounds
- Trimethylsilyl benzyl alcohol
- Triethylsilyl benzyl alcohol
- Tert-butyldimethylsilyl benzyl alcohol
Uniqueness
2-[Dimethyl(1-octenyl)silyl]benzyl alcohol is unique due to the presence of the 1-octenyl group, which provides additional hydrophobicity and steric hindrance compared to other silyl benzyl alcohol derivatives. This can influence the reactivity and selectivity of the compound in various chemical reactions.
属性
分子式 |
C17H28OSi |
|---|---|
分子量 |
276.5 g/mol |
IUPAC 名称 |
[2-[dimethyl-[(E)-oct-1-enyl]silyl]phenyl]methanol |
InChI |
InChI=1S/C17H28OSi/c1-4-5-6-7-8-11-14-19(2,3)17-13-10-9-12-16(17)15-18/h9-14,18H,4-8,15H2,1-3H3/b14-11+ |
InChI 键 |
OWMDHCZOLGWXHL-SDNWHVSQSA-N |
手性 SMILES |
CCCCCC/C=C/[Si](C)(C)C1=CC=CC=C1CO |
规范 SMILES |
CCCCCCC=C[Si](C)(C)C1=CC=CC=C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14186005.png)



![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)

![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)

![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)




![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)
